molecular formula C6H7F2N3O2S B14067385 Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate

Cat. No.: B14067385
M. Wt: 223.20 g/mol
InChI Key: FPBTZHLLAHCZKU-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate typically involves the reaction of ethyl 2,2-difluoroacetate with 5-amino-1,3,4-thiadiazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would yield amines.

Scientific Research Applications

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as urease, which is crucial for the survival of certain bacteria . The compound can also bind to DNA, interfering with its replication and transcription processes, which is beneficial in anticancer therapies.

Comparison with Similar Compounds

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate can be compared with other thiadiazole derivatives such as:

  • 5-amino-1,3,4-thiadiazole-2-thiol
  • 2-amino-5-ethyl-1,3,4-thiadiazole
  • 5-arylidine amino-1,3,4-thiadiazol-2-sulphonamides

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. This compound is unique due to the presence of the difluoroacetate moiety, which can impart distinct electronic properties and influence its interaction with biological targets .

Biological Activity

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The 1,3,4-thiadiazole moiety has been recognized for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on various studies and experimental findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 5-amino-1,3,4-thiadiazole with ethyl difluoroacetate. The structural formula can be represented as follows:

C6H8F2N4S\text{C}_6\text{H}_8\text{F}_2\text{N}_4\text{S}

This compound features a difluoroacetate group which enhances its lipophilicity and may influence its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiadiazole derivatives. For instance, a series of related compounds demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

  • Compound 5f (a related derivative) exhibited an IC50 value of 19.5 μM against SKOV-3 ovarian cancer cells and 30.1 μM against HL-60 leukemia cells .
  • The mechanism of action for these compounds often involves apoptosis induction, as evidenced by acridine orange/ethidium bromide staining assays.

A summary of antitumor activity data is presented in Table 1.

CompoundCell LineIC50 (μM)Mechanism
5fSKOV-319.5Apoptosis
5fHL-6030.1Apoptosis
5cSKOV-326.3Apoptosis
5hSKOV-322.2Apoptosis

Antimicrobial Activity

The antimicrobial properties of derivatives containing the thiadiazole moiety have also been extensively studied. For example:

  • Compounds with a similar structure have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like E. coli and Pseudomonas aeruginosa.
  • The minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than standard antibiotics like itraconazole .

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating a series of thiadiazole derivatives, researchers found that modifications to the benzamide moiety significantly impacted cytotoxicity against cancer cell lines. The most potent compounds were those that maintained an optimal balance between hydrophilicity and lipophilicity, suggesting that structural modifications can enhance biological activity .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives revealed that certain substituents at the C-5 position significantly increased antibacterial potency. For instance, compounds with nitrophenol groups exhibited pronounced activity against Salmonella typhi and E. coli, indicating that strategic substitutions can lead to improved therapeutic profiles .

Properties

Molecular Formula

C6H7F2N3O2S

Molecular Weight

223.20 g/mol

IUPAC Name

ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate

InChI

InChI=1S/C6H7F2N3O2S/c1-2-13-4(12)6(7,8)3-10-11-5(9)14-3/h2H2,1H3,(H2,9,11)

InChI Key

FPBTZHLLAHCZKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NN=C(S1)N)(F)F

Origin of Product

United States

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